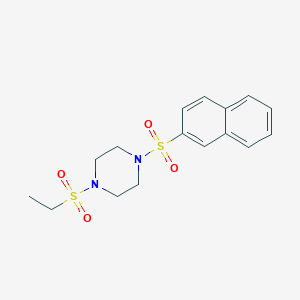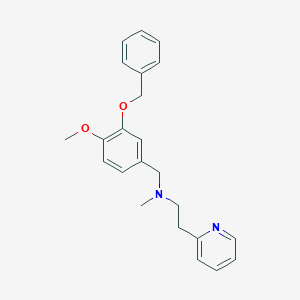
1,5-dimethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JB-1 is a benzimidazole derivative that was first synthesized in the 1990s. It has been shown to have a high affinity for sigma-1 receptors, which are involved in a variety of physiological processes, including pain perception, neuroprotection, and cell survival. Due to its unique properties, JB-1 has been studied for its potential use in a wide range of scientific research applications.
Mécanisme D'action
JB-1 works by binding to sigma-1 receptors, which are located in various parts of the body, including the brain, spinal cord, and immune system. When JB-1 binds to these receptors, it can modulate various physiological processes, including pain perception, neuroprotection, and cell survival.
Biochemical and physiological effects:
JB-1 has been shown to have a variety of biochemical and physiological effects, including:
- Increased cell survival: JB-1 has been shown to increase cell survival in various cell types, including neurons and cancer cells.
- Reduced oxidative stress: JB-1 has been shown to reduce oxidative stress in cells, which can help protect against damage caused by harmful stimuli.
- Modulation of ion channels: JB-1 has been shown to modulate various ion channels in cells, which can affect a variety of physiological processes, including pain perception and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
JB-1 has several advantages and limitations for lab experiments. Some of the advantages include:
- High affinity for sigma-1 receptors: JB-1 has a high affinity for sigma-1 receptors, which makes it a useful tool for studying the physiological processes that are modulated by these receptors.
- Versatile: JB-1 has been shown to have a variety of potential applications in scientific research, making it a versatile tool for researchers.
Some of the limitations of JB-1 for lab experiments include:
- Limited availability: JB-1 is not widely available, which can make it difficult for researchers to obtain and use in their experiments.
- Limited information: While JB-1 has been extensively studied, there is still much that is not known about its mechanism of action and potential applications.
Orientations Futures
There are several potential future directions for research on JB-1, including:
- Development of new treatments for neurodegenerative diseases: JB-1 has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Development of new pain medications: JB-1 has been shown to have analgesic properties, making it a potential alternative to traditional pain medications such as opioids.
- Further study of sigma-1 receptors: JB-1's high affinity for sigma-1 receptors makes it a useful tool for studying these receptors and the physiological processes that they modulate. Further research in this area could lead to the development of new treatments for a variety of conditions.
- Development of new cancer treatments: JB-1 has been studied for its potential use in cancer research, particularly in the development of new treatments for breast cancer and other types of cancer.
Méthodes De Synthèse
JB-1 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis may vary depending on the laboratory and the specific application of the compound.
Applications De Recherche Scientifique
JB-1 has been studied for its potential use in a variety of scientific research applications, including:
- Neuroprotection: JB-1 has been shown to protect neurons from damage caused by oxidative stress and other harmful stimuli. This makes it a promising candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Pain management: JB-1 has been shown to have analgesic properties, making it a potential alternative to traditional pain medications such as opioids.
- Cancer research: JB-1 has been studied for its potential use in cancer research, particularly in the development of new treatments for breast cancer and other types of cancer.
- Drug addiction: JB-1 has been shown to reduce drug-seeking behavior in animal models, making it a potential candidate for the development of new treatments for drug addiction.
Propriétés
Nom du produit |
1,5-dimethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole |
|---|---|
Formule moléculaire |
C14H19N3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
1,5-dimethyl-2-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C14H19N3/c1-11-5-6-13-12(9-11)15-14(16(13)2)10-17-7-3-4-8-17/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Clé InChI |
ZPYDGRYMERGCNB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)

![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)